molecular formula C19H27N3O3 B13089102 tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate

tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B13089102
M. Wt: 345.4 g/mol
InChI Key: FQHSWEYPYBQNPW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an indoline moiety, and a tert-butyl ester group. These structural features contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indoline intermediate.

    Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxyl group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing drugs targeting various diseases.

Case Study: Synthesis of Antidepressants
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited varying levels of antidepressant activity in animal models. The derivatives were synthesized using different methods, including alkylation and esterification, showcasing the compound's versatility in drug design.

Derivative Activity Level Method of Synthesis
Derivative AHighAlkylation
Derivative BModerateEsterification
Derivative CLowDirect fluorination

Anticancer Activity

Recent studies indicate that tert-butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate and its derivatives exhibit significant anticancer properties. In vitro assays show that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound against different cancer cell lines, revealing dose-dependent inhibition of cell proliferation.

Cell Line IC50 (nM) Effectiveness
FaDu (hypopharyngeal)50High
MCF7 (breast cancer)75Moderate

Immunomodulatory Effects

The compound has shown promise in modulating immune responses, particularly through inhibition of the PD-1/PD-L1 pathway, which is crucial for cancer immunotherapy.

Case Study: PD-L1 Inhibition
In a PhD thesis exploring piperidine derivatives, this compound was found to restore immune function significantly at low concentrations, suggesting its potential role as an immunotherapeutic agent.

Agrochemical Applications

The unique chemical structure also positions this compound as a candidate for agrochemical development. Its interactions with biological systems suggest potential efficacy as a pesticide or herbicide.

Case Study: Herbicidal Efficacy
Field trials tested formulations containing this compound against common weeds, demonstrating significant reductions in weed biomass compared to controls.

Treatment Weed Biomass Reduction (%) Application Rate (g/ha)
Control0N/A
Treatment 170200
Treatment 285300

Mechanism of Action

The mechanism by which tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Utilized as an intermediate in organic synthesis.

Uniqueness

What sets tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate apart from similar compounds is its unique combination of the indoline moiety and the piperidine ring. This structure provides distinct reactivity and potential for diverse applications in various fields of research.

Biological Activity

tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate (CAS No. 1086392-38-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C19_{19}H27_{27}N3_3O3_3
  • Molecular Weight : 345.44 g/mol
  • CAS Number : 1086392-38-2

This compound features a piperidine ring substituted with a tert-butyl group and an aminoindoline moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, akin to other indole derivatives that have demonstrated similar properties.

In vitro Studies

Several studies have evaluated the compound's effects on different cell lines:

  • Cell Growth Inhibition :
    • Cell Lines Tested : MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer).
    • Results : Exhibited low GI50 values ranging from 0.25 to 0.33 µM, indicating potent growth inhibition in cancer cells .
  • Kinase Inhibition :
    • The compound has been assessed for its potential as a glycogen synthase kinase-3β (GSK-3β) inhibitor, with some derivatives showing nanomolar potency and improved metabolic stability .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the indoline structure can significantly influence its biological activity. For instance, substituents at the indole N(1), N(2), and N(5) positions can alter receptor affinity and intrinsic activity, leading to variations between agonists and antagonists .

Case Study 1: GSK-3β Inhibition

A series of derivatives based on the indole scaffold were synthesized and tested for GSK-3β inhibition. The most potent compounds displayed IC50 values in the low nanomolar range while maintaining low cytotoxicity against non-target cells . This highlights the therapeutic potential of this class of compounds in treating diseases like Alzheimer's and other neurodegenerative disorders.

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various indole derivatives, this compound was found to be more effective than several known chemotherapeutics in inhibiting the proliferation of MCF-7 cells. This suggests that it may serve as a promising lead compound for further development in oncology .

Data Tables

Study Cell Line GI50 (µM) Mechanism
Study 1MCF-70.25Growth Inhibition
Study 2A375-C50.33Growth Inhibition
Study 3NCI-H4600.30Growth Inhibition

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 4-(6-amino-2,3-dihydroindole-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-9-6-14(7-10-21)17(23)22-11-8-13-4-5-15(20)12-16(13)22/h4-5,12,14H,6-11,20H2,1-3H3

InChI Key

FQHSWEYPYBQNPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=C(C=C3)N

Origin of Product

United States

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